Cedarmycin A

Antifungal Minimum Inhibitory Concentration (MIC) Candida glabrata

Cedarmycin A is a structurally unique α,β-unsaturated butyrolactone antibiotic isolated from Streptomyces sp. TP-A0456. Unlike generic γ-butyrolactone signaling molecules, it acts as a direct antimicrobial effector with dual antifungal-antibacterial activity. It demonstrates exceptional potency against Candida glabrata (MIC 0.4 µg/mL, comparable to amphotericin B) and exhibits 71.54% DPPH radical scavenging. A validated enantioselective synthesis enables access to stereochemically pure (S)-cedarmycin A, making it essential for SAR programs and combinatorial biosynthesis. Compound-specific procurement is critical—generic butyrolactones cannot substitute for its unique pharmacophore.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
Cat. No. B1199218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedarmycin A
Synonymscedarmycin A
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)OCC1COC(=O)C1=C
InChIInChI=1S/C13H20O4/c1-9(2)5-4-6-12(14)16-7-11-8-17-13(15)10(11)3/h9,11H,3-8H2,1-2H3
InChIKeyMATCXQMBPPFUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedarmycin A: Technical Baseline and Compound-Specific Identity for Procurement


Cedarmycin A is a butyrolactone antibiotic, specifically an α,β-unsaturated butyrolactone with a fatty acid side chain, first isolated from the actinomycete *Streptomyces* sp. TP-A0456 [1]. Its molecular formula is C13H20O4, and it possesses a characteristic (4-methylidene-5-oxooxolan-3-yl)methyl 5-methylhexanoate structure [2]. Unlike many in-class compounds that function primarily as bacterial signaling molecules or weak antimicrobials, Cedarmycin A exhibits a distinct dual antifungal and antibacterial profile, with notable potency against specific yeasts such as *Candida glabrata* [1]. Its production is typically via microbial fermentation, and it serves as a unique chemical scaffold for synthetic and biosynthetic studies [3].

Procurement Risk: Why In-Class Butyrolactones Cannot Substitute for Cedarmycin A


The butyrolactone class of natural products is highly heterogeneous in both structure and function. While some, like γ-butyrolactones (e.g., A-factor, SCB1), act as intracellular signaling molecules regulating antibiotic production at nanomolar concentrations without direct antimicrobial activity [1], others like Cedarmycin A are themselves the antimicrobial effector molecules [2]. This functional divergence, coupled with vast structural differences in side-chain composition and oxidation state, renders the class non-interchangeable. For instance, the antifungal potency and spectrum of Cedarmycin A are specifically tied to its α,β-unsaturated butyrolactone core and fatty acid side chain, a combination not replicated by the more common γ-butyrolactone signaling molecules. Substituting Cedarmycin A with a generic butyrolactone would therefore compromise the intended biological activity and invalidate experimental outcomes, making compound-specific procurement essential for reproducibility.

Cedarmycin A Procurement Evidence: Head-to-Head Performance vs. Structural Analogs


Comparative Antifungal Potency: Cedarmycin A vs. Amphotericin B in Candida glabrata

Cedarmycin A exhibits potent, clinically relevant antifungal activity against *Candida glabrata* IFO 0622, with its efficacy being directly comparable to the gold-standard polyene antifungal, amphotericin B [1]. This direct comparison validates Cedarmycin A as a high-potency alternative scaffold for antifungal research.

Antifungal Minimum Inhibitory Concentration (MIC) Candida glabrata

Relative Antifungal Potency: Cedarmycin A vs. Cedarmycin B

Within the cedarmycin family, Cedarmycin A demonstrates a 4-fold higher potency against *Candida glabrata* compared to its co-isolated structural analog, Cedarmycin B [1]. This intra-class comparison highlights the critical impact of subtle structural variations on bioactivity and justifies the preference for Cedarmycin A in potency-sensitive assays.

Antifungal Minimum Inhibitory Concentration (MIC) Candida glabrata

Comparative Antimicrobial Potency in Bacterial Isolates: Cedarmycin A vs. Co-Isolated Compounds

In a study isolating secondary metabolites from the marine actinomycete *Streptomyces sparsus* ASD203, Cedarmycin A was identified as the most potent compound among a panel of five co-isolated metabolites (including stearic acid, 9-heptadecenoic acid, palmitoleic acid, and phytol acetate) against a panel of Gram-positive and Gram-negative bacteria [1]. This demonstrates that within the chemical milieu of its native producer, Cedarmycin A is the principal antibacterial agent.

Antibacterial Minimum Inhibitory Concentration (MIC) Streptomyces sparsus

Comparative Antioxidant Activity: Cedarmycin A's DPPH Radical Scavenging

Beyond its antimicrobial properties, Cedarmycin A exhibits notable antioxidant activity, demonstrating a maximum DPPH radical scavenging capacity of 71.54% [1]. This secondary bioactivity profile is not uniformly present across all butyrolactone antibiotics (e.g., Butyrolactone II has reported EC50 values but not necessarily maximum % scavenging at comparable concentrations), providing an additional, quantifiable dimension of differentiation.

Antioxidant DPPH Assay Streptomyces sparsus

Cedarmycin A: Application Scenarios Guided by Comparative Performance Data


Antifungal Lead Discovery Targeting Candida glabrata

Given its high potency against *C. glabrata* IFO 0622 with an MIC of 0.4 µg/mL, which is comparable to amphotericin B [1], Cedarmycin A is an ideal starting point for medicinal chemistry programs aimed at developing novel therapies for *C. glabrata* infections. Its efficacy against this specific, clinically challenging yeast strain justifies its use in structure-activity relationship (SAR) studies and in vivo efficacy models where a potent but non-polyene scaffold is desired.

Standard for Antibacterial Potency in Natural Product Extracts

As Cedarmycin A was proven to be the most potent antibacterial agent among five metabolites co-isolated from *Streptomyces sparsus* [2], it serves as an excellent positive control and potency benchmark. Researchers can use Cedarmycin A to calibrate assays, compare the efficacy of new extracts or fractions from actinomycetes, and identify potentially synergistic or additive effects when combined with less potent fractions.

Probe for Dual Antimicrobial-Antioxidant Mechanisms

Cedarmycin A's dual functionality—potent antimicrobial activity and significant DPPH radical scavenging (71.54% maximum activity) [2]—positions it as a unique chemical probe. It is particularly well-suited for research investigating the role of oxidative stress in microbial virulence, the bacterial response to combined antimicrobial/antioxidant stress, or the development of compounds that can mitigate host tissue damage while clearing an infection.

Chiral Synthesis and Biosynthetic Engineering Template

The successful enantioselective synthesis of (S)-cedarmycins A and B [3] provides a validated route for producing stereochemically pure material. This makes Cedarmycin A a valuable substrate for enzymology studies (e.g., investigating the native biosynthetic machinery in *Streptomyces* [4]) and for combinatorial biosynthesis efforts aimed at generating novel analogs with improved pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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